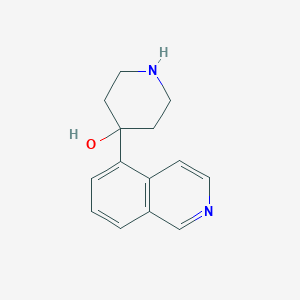
4-(Isoquinolin-5-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isoquinolin-5-yl)piperidin-4-ol is a chemical compound with the molecular formula C14H16N2O It is a derivative of piperidine and isoquinoline, featuring a piperidin-4-ol moiety attached to an isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-5-yl)piperidin-4-ol typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of a nickel catalyst to facilitate the regioselective formation of the desired product . The reaction conditions often include the use of solvents such as petroleum ether and ethyl acetate, and the purification of the product is achieved through column chromatography .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isoquinolin-5-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups attached to the piperidine or isoquinoline rings.
Applications De Recherche Scientifique
4-(Isoquinolin-5-yl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including its role as a ligand for certain receptors and its ability to modulate biological pathways.
Industry: The compound’s unique structural properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Isoquinolin-5-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a CCR5 antagonist, the compound binds to the CCR5 receptor, blocking the entry of HIV-1 into host cells . This interaction prevents the virus from infecting the cells and helps in controlling the spread of the infection. The compound’s ability to modulate other biological pathways is also being investigated, with potential implications for various therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(Isoquinolin-5-yl)piperidin-4-ol include:
Piperidin-4-ol derivatives: These compounds share the piperidin-4-ol moiety and exhibit similar chemical properties and reactivity.
Isoquinoline derivatives: These compounds contain the isoquinoline ring and are studied for their diverse biological activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the piperidin-4-ol and isoquinoline moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-isoquinolin-5-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H16N2O/c17-14(5-8-15-9-6-14)13-3-1-2-11-10-16-7-4-12(11)13/h1-4,7,10,15,17H,5-6,8-9H2 |
Clé InChI |
BVCCBNRYICMUQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1(C2=CC=CC3=C2C=CN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-(methylamino)ethan-1-one](/img/structure/B13180581.png)
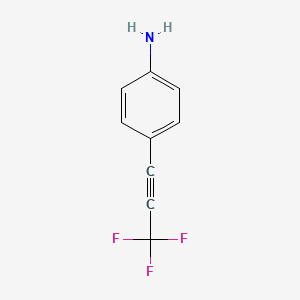
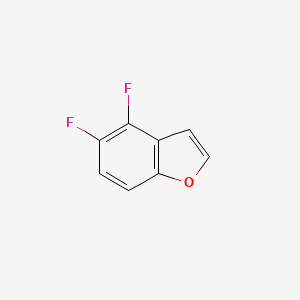

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
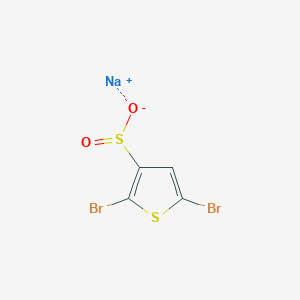
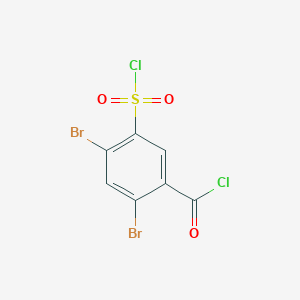
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
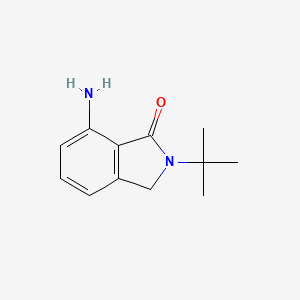
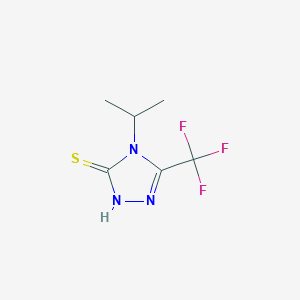
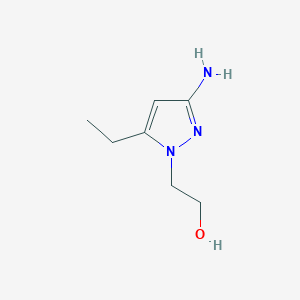

![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)

